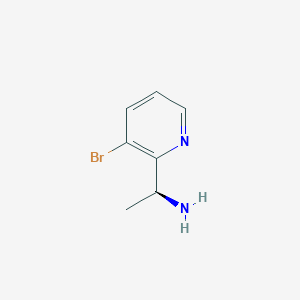

![molecular formula C12H12F3NO2 B2402286 3,3-Dimethyl-1-[4-(trifluoromethoxy)phenyl]azetidin-2-one CAS No. 303986-00-7](/img/structure/B2402286.png)

3,3-Dimethyl-1-[4-(trifluoromethoxy)phenyl]azetidin-2-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3,3-Dimethyl-1-[4-(trifluoromethoxy)phenyl]azetidin-2-one is a chemical compound with the molecular formula C12H12F3NO2 and a molecular weight of 259.22 . It is used for research purposes .

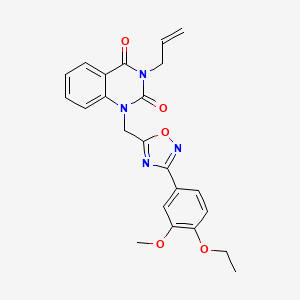

Synthesis Analysis

The synthesis of compounds similar to 3,3-Dimethyl-1-[4-(trifluoromethoxy)phenyl]azetidin-2-one often involves the use of semi/thio carbazides and sodium acetate mixed with water and stirred well, followed by the addition of aldehydes in methanol at room temperature . Acetate (glacial) is used as the catalyst to produce Schiff’s bases (intermediates) by treating substituted aldehydes with 2-amino 1,3,4 oxadiazole/thiadiazole . The mixture of triethylamine (dropwise) and chloroacetylchloride is then vigorously stirred to prepare 4-substitutedphenyl-1,3,4-oxadiazol/Thiadiazol-2-yl)-4- (4-substitutedphenyl) azetidin-2-one derivatives .Molecular Structure Analysis

The molecular structure of 3,3-Dimethyl-1-[4-(trifluoromethoxy)phenyl]azetidin-2-one is represented by the SMILES notation: CC1(CN(C1=O)C2=CC=C(C=C2)OC(F)(F)F)C .科学的研究の応用

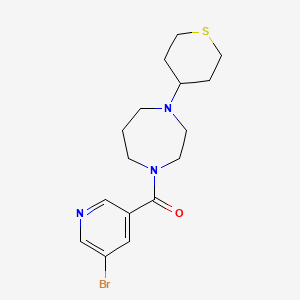

Antibacterial and Antifungal Activities

This compound has been used in the design and synthesis of novel fluorinated compounds comprising of chalcones bearing trifluoromethyl and trifluoromethoxy substituents . These compounds have been evaluated for their antibacterial and antifungal activity against four pathogenic Gram-positive and Gram-negative bacterial and fungal strains . The compounds with the trifluoromethoxy group were found to be more effective than those with the trifluoromethyl group .

Pharmaceutical Research

The compound is used in pharmaceutical research, particularly in the development of new drugs . It has been found to be effective in treating infectious diseases, overcoming problems like narrow antimicrobial spectrum, drug resistance, hypersensitivities, and systemic toxicities .

Agro-Chemical Applications

Some derivatives of this compound have shown potential as agro-chemicals, functioning as root growth stimulants . They promote primary root length and influence the levels of endogenous hormones (IAA, ABA, and GA3), playing an important role in controlling primary root development .

Custom Synthesis and Procurement

This compound is available for custom synthesis and procurement, indicating its use in various research and industrial applications .

Biochemical Research

Given its biological activities, this compound can be used in biochemical research, particularly in studying the mechanisms of antibacterial and antifungal activities .

Development of Novel Agents

The promising results from the studies of this compound suggest its potential in the development of novel agents against bacterial and fungal infections .

将来の方向性

The future directions for research on 3,3-Dimethyl-1-[4-(trifluoromethoxy)phenyl]azetidin-2-one and similar compounds could involve further exploration of their synthesis, properties, and potential applications in various fields. For instance, benzimidazole, a similar compound, has been identified as a promising pharmacophore with diverse pharmacological activities . This suggests potential future directions for research on 3,3-Dimethyl-1-[4-(trifluoromethoxy)phenyl]azetidin-2-one and related compounds.

作用機序

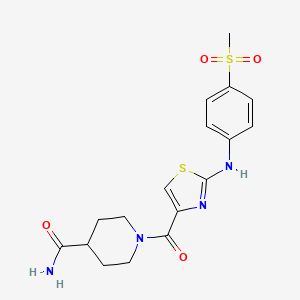

Target of Action

It’s known that this compound is a hypervalent iodine compound acting as an electrophilic cf3-transfer reagent .

Mode of Action

The compound interacts with its targets through a process known as trifluoromethylation . This process involves the transfer of a trifluoromethyl group (CF3) from the compound to its target . The presence of trifluoroacetic acid is crucial for this catalytic reaction .

Biochemical Pathways

The trifluoromethylation process can influence various biochemical reactions, particularly those involving aryl- and alkylphospines, phenols, peptides containing cysteine residues, arenes, and n-heterocycles .

Result of Action

The trifluoromethylation process can lead to the formation of new compounds with potential biological activity .

Action Environment

It’s known that the compound should be stored at a temperature of 2-8°c .

特性

IUPAC Name |

3,3-dimethyl-1-[4-(trifluoromethoxy)phenyl]azetidin-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12F3NO2/c1-11(2)7-16(10(11)17)8-3-5-9(6-4-8)18-12(13,14)15/h3-6H,7H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGPURYJMVHLHKI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CN(C1=O)C2=CC=C(C=C2)OC(F)(F)F)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12F3NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,3-Dimethyl-1-[4-(trifluoromethoxy)phenyl]azetidin-2-one | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![methyl (2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxobutanoate](/img/structure/B2402205.png)

![1-Iodo-3-(2-methoxyphenyl)bicyclo[1.1.1]pentane](/img/structure/B2402206.png)

![6-[(4-Chlorophenyl)methylsulfanyl]-3-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2402207.png)

![Ethyl 3-[(2,5-dimethylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate](/img/structure/B2402210.png)

![1-Morpholino-2-((6-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)ethanone](/img/structure/B2402212.png)

![2-[(2-Chloro-5-nitrophenyl)formamido]-3-methylbutanoic acid](/img/structure/B2402213.png)

![methyl 2-amino-6,11-diethyl-7-methyl-5,12-dioxospiro[6-hydro-4H-pyrano[3,2-c]p yridine-4,3'-indoline]-3-carboxylate](/img/structure/B2402214.png)

![NCGC00385230-01_C48H76O19_(3beta,5xi,9xi)-28-Hydroxy-28-oxoolean-12-en-3-yl beta-D-galactopyranosyl-(1->3)-[beta-D-glucopyranosyl-(1->2)]-beta-D-glucopyranosiduronic acid](/img/structure/B2402215.png)

![11,13-Dimethyl-8-phenyl-5-oxa-2,11,13-triazatricyclo[7.4.0.0^{3,7}]trideca-1(9),3(7)-diene-6,10,12-trione](/img/structure/B2402218.png)

![1-(benzo[d][1,3]dioxol-5-yl)-3-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)urea](/img/structure/B2402219.png)